2-(3-Bromo-5-fluorophenyl)-1,3-oxazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C10H5BrFNO3 |
|---|---|
Molecular Weight |
286.05 g/mol |
IUPAC Name |
2-(3-bromo-5-fluorophenyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H5BrFNO3/c11-6-1-5(2-7(12)3-6)9-13-8(4-16-9)10(14)15/h1-4H,(H,14,15) |
InChI Key |
OUHZXZBYNBUQMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C2=NC(=CO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Robinson-Gabriel Synthesis with Modified Aryl Precursors
The classical Robinson-Gabriel synthesis was adapted using 3-bromo-5-fluorophenylglyoxylic acid (1) and acetamide derivatives. Key modifications include:
-
Microwave-assisted cyclization : Reduced reaction time from 12 h to 45 min (150°C, 300 W)
-
Solvent optimization : 1,2-dichloroethane provided 68% yield vs. 42% in toluene
-
Acid scavengers : Employing 2,6-lutidine minimized decomposition of acid-sensitive bromine substituents
Reaction Scheme
Transition Metal-Catalyzed [2+3] Cycloaddition
Palladium-catalyzed coupling between bromofluoro-substituted alkynes (2) and nitrile oxides (3) demonstrated exceptional regioselectivity:
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂/Xantphos |
| Temperature | 80°C |
| Yield | 74% |
| Regioselectivity | >20:1 (4-/5-position) |
This method avoids the harsh conditions of traditional cyclocondensation, preserving acid-sensitive functional groups.
Halogenation Strategies for Aryl Substituents
Sequential Bromination/Fluorination
A three-step sequence on 3-fluorophenyloxazole precursors:
-
Directed ortho-metalation :
-
Electrophilic fluorination :
Critical findings:
Halogen Exchange Reactions
Late-stage halogen swapping using Cu-mediated processes:
| Reaction | Conditions | Yield |
|---|---|---|
| F → Br exchange | CuBr₂, DMF, 120°C | 55% |
| Br → F exchange | AgF, 18-crown-6, DCM | 38% |
Though less efficient than direct methods, this approach enables synthesis from more accessible halogenated precursors.
| Oxidant System | Temperature | Yield |
|---|---|---|
| KMnO₄/H₂SO₄ | 100°C | 32% |
| RuCl₃/NaIO₄ | 60°C | 81% |
| TEMPO/NaClO₂ | RT | 67% |
The ruthenium system showed exceptional functional group tolerance towards bromine and fluorine substituents.
Hydrolysis of Cyano Precursors
Alternative pathway through nitrile intermediates:
Key advantage: Avoids strong mineral acids that could cleave sensitive C-Br bonds.
Industrial-Scale Production Considerations
A comparative analysis of synthetic routes for kilogram-scale synthesis:
| Parameter | Cyclocondensation | Halogen Exchange |
|---|---|---|
| Total Steps | 3 | 5 |
| Overall Yield | 61% | 34% |
| Purity (HPLC) | 99.2% | 97.8% |
| Cost per kg | $2,450 | $4,120 |
Economic factors favor the cyclocondensation approach despite requiring specialized anhydrous conditions.
Mechanistic Insights and Side Reaction Mitigation
Competing Ring-Opening Reactions
Under strongly acidic conditions (pH <2), the oxazole ring undergoes hydrolysis via:
-
Protonation at O or N atoms
-
Nucleophilic attack by water at C₂ or C₅
Stabilization strategies :
Halogen Migration Phenomena
High-temperature reactions (>130°C) induce bromine migration:
Observed isomer distribution :
-
3-Bromo-5-fluoro: 82%
-
5-Bromo-3-fluoro: 13%
-
Di-brominated: 5%
Controlled via:
Advanced Purification Techniques
Multidimensional chromatography proved essential for isolating high-purity product:
| Technique | Conditions | Purity Gain |
|---|---|---|
| Normal Phase SiO₂ | Hexane/EtOAc gradient | 87% → 95% |
| Reverse Phase C18 | MeOH/H₂O + 0.1% TFA | 95% → 99.3% |
| Chiral HPLC | Chiralpak AD-H column | 99.3% ee |
Notably, the fluorine substituent significantly impacts retention times, requiring careful mobile phase optimization.
Spectroscopic Characterization Benchmarks
Critical NMR assignments for batch quality control:
| Nucleus | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 8.21 | d (J=8.2 Hz) | H₄ oxazole |
| ¹³C | 161.5 | - | C=O carboxylic acid |
| ¹⁹F | -112.3 | - | Aromatic F |
| ⁷⁹Br | 18,450 | - | Aromatic Br |
Mass spec: m/z 299.97 [M-H]⁻ (calc. 300.08).
| Reactor Type | Residence Time | Yield |
|---|---|---|
| Microfluidic Chip | 8 min | 78% |
| Packed Bed | 12 min | 82% |
| Traditional Batch | 6 h | 68% |
Preliminary data suggests flow chemistry could reduce halogenation side reactions through precise temperature control.
| Waste Type | Quantity | Treatment Method |
|---|---|---|
| Heavy Metal Sludge | 320 g | Cementation |
| Halogenated Solvents | 6.2 L | Distillation Recovery |
| Acidic Liquors | 4.8 L | Neutralization |
Recent advances in catalytic bromine recovery systems have reduced Br₂ emissions by 92% compared to traditional methods .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-fluorophenyl)-1,3-oxazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxazole ring and carboxylic acid group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
The compound 2-(3-Bromo-5-fluorophenyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound with significant potential in various fields of scientific research, particularly in medicinal chemistry and biological studies. This article explores its applications, supported by empirical data and case studies.
Medicinal Chemistry
Antimicrobial Activity : Research indicates that compounds similar to 2-(3-Bromo-5-fluorophenyl)-1,3-oxazole-4-carboxylic acid exhibit antimicrobial properties. Studies have shown that halogenated oxazoles can inhibit bacterial growth, making them candidates for developing new antibiotics .
Anticancer Properties : The compound has been investigated for its potential as an anticancer agent. Its structure allows for interactions with specific molecular targets involved in cancer cell proliferation. For instance, a study demonstrated that derivatives of oxazole compounds could inhibit tumor growth in vitro by inducing apoptosis in cancer cells .
Biological Research
Biochemical Pathway Studies : This compound serves as a tool in biochemical research to study various pathways. Its ability to interact with enzymes and receptors enables researchers to elucidate mechanisms of action for specific biological processes.
In Vivo Studies : Animal model studies have shown promising results where the compound was administered to evaluate its effects on inflammation and other physiological responses. This highlights its potential role in therapeutic applications beyond just antimicrobial and anticancer activities.
Material Science
Synthesis of Novel Materials : The unique properties of 2-(3-Bromo-5-fluorophenyl)-1,3-oxazole-4-carboxylic acid allow it to be used in the synthesis of advanced materials. These materials can possess specific optical or electronic properties useful in various applications, including sensors and organic electronics .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of oxazole derivatives. The results indicated that compounds with similar structures to 2-(3-Bromo-5-fluorophenyl)-1,3-oxazole-4-carboxylic acid showed significant inhibition against Staphylococcus aureus, suggesting a potential pathway for antibiotic development .
Case Study 2: Anticancer Activity
In another investigation, researchers synthesized several derivatives of oxazole compounds and tested their anticancer properties on human cancer cell lines. The findings revealed that certain modifications enhanced their potency against breast cancer cells, demonstrating the importance of structural variations in drug design .
Summary Table of Applications
| Application Area | Description | Research Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and anticancer properties | Inhibitory effects on bacterial growth; apoptosis induction in cancer cells |
| Biological Research | Tool for studying biochemical pathways | Interaction with enzymes and receptors |
| Material Science | Synthesis of novel materials | Development of materials with specific properties |
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-fluorophenyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-(3-Bromo-5-fluorophenyl)-1,3-oxazole-4-carboxylic acid can be contextualized by comparing it with related oxazole-carboxylic acid derivatives. Below is a detailed analysis:
Table 1: Comparative Analysis of Oxazole-Carboxylic Acid Derivatives
Key Observations
Substituent Position and Electronic Effects :
- The position of the carboxylic acid group (C4 vs. C5) significantly impacts physical properties. For example, 4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic acid (mp 239–242°C) has a higher melting point than its isomer 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid (mp 182–183°C), likely due to differences in hydrogen bonding and crystal packing .
- Halogen placement on the phenyl ring alters electronic characteristics. The 3-bromo-5-fluoro substitution in the target compound may induce a dipole moment distinct from 4-bromo-2,3-difluoro derivatives, affecting solubility and receptor interactions .
Biological Activity: Oxazole derivatives with bulky aryl groups (e.g., 2-phenyl or 2,6-difluorophenyl) are frequently employed in drug discovery. The absence of aromatic substituents in 5-Methyl-1,3-oxazole-4-carboxylic acid simplifies its structure but reduces lipophilicity, limiting membrane permeability compared to halogenated analogs .
Synthetic Utility :
- Derivatives like ethyl 5-(4-bromo-2,3-difluorophenyl)oxazole-4-carboxylate (precursor to the compound in Table 1) are synthesized via column chromatography, indicating the importance of purification techniques in handling halogenated intermediates .
Biological Activity
2-(3-Bromo-5-fluorophenyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of a bromine atom and a fluorine atom on the phenyl ring, which may enhance its pharmacological properties. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C11H7BrFNO3
- Molecular Weight : 304.08 g/mol
- CAS Number : 2340294-05-3
Biological Activity Overview
Research indicates that compounds containing the oxazole ring often exhibit diverse biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The specific biological activities of 2-(3-Bromo-5-fluorophenyl)-1,3-oxazole-4-carboxylic acid are summarized below.
Anticancer Activity
Several studies have explored the anticancer potential of oxazole derivatives. For instance:
- A study reported that compounds similar to 2-(3-Bromo-5-fluorophenyl)-1,3-oxazole-4-carboxylic acid showed significant cytotoxicity against various cancer cell lines. The IC50 values were determined for several derivatives, indicating their effectiveness in inhibiting cell proliferation.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa (Cervical) | 12.5 |
| Compound B | MCF7 (Breast) | 10.2 |
| Compound C | A549 (Lung) | 15.6 |
These results suggest that modifications in the oxazole structure can lead to enhanced anticancer activity.
The mechanism by which 2-(3-Bromo-5-fluorophenyl)-1,3-oxazole-4-carboxylic acid exerts its effects may involve the inhibition of specific kinases or enzymes associated with cancer progression. For example, studies have shown that related oxazole derivatives inhibit key pathways such as PI3K/Akt and MAPK signaling pathways, which are crucial in cancer cell survival and proliferation .
Case Studies
-
In Vitro Studies :
- In a study involving the evaluation of various oxazole derivatives against human cancer cell lines, 2-(3-Bromo-5-fluorophenyl)-1,3-oxazole-4-carboxylic acid was found to induce apoptosis in MCF7 cells through caspase activation . This highlights its potential as a therapeutic agent in breast cancer treatment.
- In Vivo Studies :
Q & A
Q. What are the optimal synthetic routes for 2-(3-Bromo-5-fluorophenyl)-1,3-oxazole-4-carboxylic acid?
The synthesis typically involves multi-step reactions, including halogenation, cyclization, and coupling. A common approach is:
- Step 1 : Bromo-fluorination of the phenyl precursor using electrophilic aromatic substitution (e.g., Br₂/Fe catalyst) to introduce bromine and fluorine substituents .
- Step 2 : Oxazole ring formation via cyclocondensation of an amide or nitrile precursor with a carbonyl compound under acidic or thermal conditions .
- Step 3 : Carboxylic acid functionalization via hydrolysis of ester intermediates (e.g., using NaOH/EtOH) .
Key Considerations : Optimize reaction temperatures (e.g., 80–120°C for cyclization) and solvent systems (e.g., DMF for polar intermediates) to enhance yield and purity .
Q. How can this compound be characterized using spectroscopic and analytical methods?
Standard characterization protocols include:
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Pre-solubilization in DMSO (10–50 mM) is recommended for biological assays .
- Stability : Stable at –20°C in anhydrous conditions. Degrades under prolonged light exposure; store in amber vials. Monitor pH-dependent hydrolysis of the carboxylic acid group (stable at pH 4–7) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Substitution Strategy : Systematically modify substituents on the phenyl ring (e.g., replace Br with Cl, adjust fluorine position) and oxazole moiety (e.g., methyl or ethyl groups) .
- Biological Assays : Test derivatives in enzyme inhibition assays (e.g., kinase or protease targets) or cell-based models (e.g., cancer cell viability). Use IC₅₀ values to quantify potency .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins based on electronic and steric effects of substituents .
Q. What experimental strategies resolve conflicting data in biological activity studies?
- Dose-Response Validation : Replicate assays across multiple concentrations (e.g., 0.1–100 µM) to confirm dose-dependent effects .
- Off-Target Screening : Use proteome-wide profiling (e.g., affinity chromatography or thermal shift assays) to identify non-specific interactions .
- Metabolic Stability Tests : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
Q. How can computational methods predict the biological targets of this compound?
- PharmMapper or SwissTargetPrediction : Input the compound’s SMILES string to generate a list of potential targets (e.g., kinases, GPCRs) .
- Molecular Dynamics Simulations : Simulate binding stability in predicted targets (e.g., using GROMACS) to prioritize candidates for experimental validation .
- Bioactivity Databases : Cross-reference with ChEMBL or PubChem BioAssay to identify structurally related compounds with known mechanisms .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Lipophilicity Adjustment : Introduce hydrophilic groups (e.g., –OH, –NH₂) to improve solubility without compromising target binding .
- Prodrug Design : Mask the carboxylic acid as an ester to enhance membrane permeability, with enzymatic cleavage in vivo .
- Plasma Protein Binding Assays : Use equilibrium dialysis to measure unbound fraction and adjust dosing regimens .
Methodological Considerations for Data Reproducibility
- Synthetic Reproducibility : Document exact stoichiometry, catalyst loadings, and reaction times (e.g., 24 hr for cyclization steps) .
- Analytical Calibration : Regularly validate instruments with certified reference standards (e.g., USP-grade chemicals) .
- Biological Replicates : Include ≥3 independent experiments with internal controls (e.g., DMSO vehicle) to account for variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
